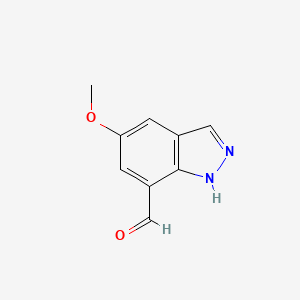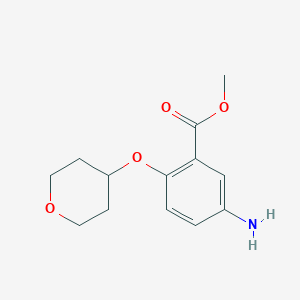
Methyl 5-amino-2-(oxan-4-yloxy)benzoate
Vue d'ensemble
Description
“Methyl 5-amino-2-(oxan-4-yloxy)benzoate” is likely a benzoate ester and an ether. Benzoate esters are often used as intermediates in the synthesis of other organic compounds. They are also commonly used as food preservatives . Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups — and are known for their stability and resistance to oxidation .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely involve a benzene ring (from the benzoate), an ether linkage (from the oxan-4-yloxy), and an amino group .Chemical Reactions Analysis
Benzoate esters undergo hydrolysis to yield the parent carboxylic acid and alcohol. They can also react with amines to form amides in a reaction known as aminolysis .Applications De Recherche Scientifique
Cyclization and Base Reactions
- Methyl 5-amino-2-(oxan-4-yloxy)benzoate was found to cyclize in the presence of bases, forming 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This reaction occurred regardless of the base's strength (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Photopolymerization
- A compound related to this compound was used as a photoiniferter, a type of photoinitiator, in experiments. It decomposed under UV irradiation to generate radicals, indicating potential applications in photopolymerization processes (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Synthesis of Radioactive Compounds
- This compound was used in the synthesis of radioactively labeled compounds, specifically [benzyl‐7‐3H] and [benzoyl‐7‐14C] derivatives. This suggests applications in tracer studies and medical imaging (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Adenosine Receptor Ligands
- Amino-3,5-dicyanopyridines, structurally related to this compound, were synthesized and evaluated as adenosine receptor ligands. These compounds showed potential for treating neuropathic pain, indicating therapeutic applications (Betti et al., 2019).
Hydrogen-Bonded Molecular Structures
- Studies on 4-pyrazolylbenzoates, closely related to this compound, revealed the formation of hydrogen-bonded supramolecular structures. This has implications for the development of new materials with specific molecular architectures (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Photoluminescent Properties
- 1,3,4-Oxadiazole derivatives, structurally similar to this compound, exhibited photoluminescent properties. These compounds showed potential for use in materials science, particularly in the development of new luminescent materials (Han, Wang, Zhang, & Zhu, 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-amino-2-(oxan-4-yloxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-16-13(15)11-8-9(14)2-3-12(11)18-10-4-6-17-7-5-10/h2-3,8,10H,4-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSYEWVCDPVMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)OC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



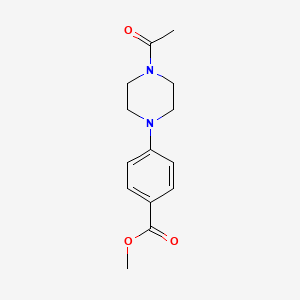
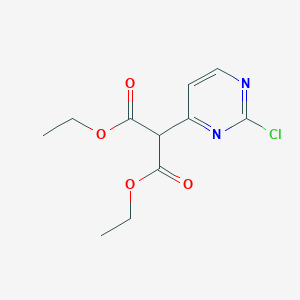

![6-Aminopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1398851.png)

![1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1398853.png)
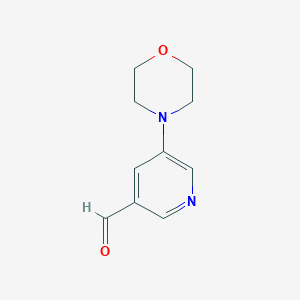

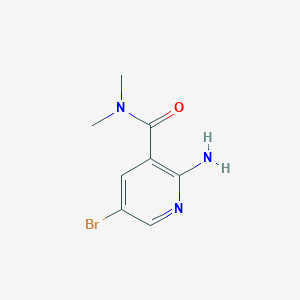
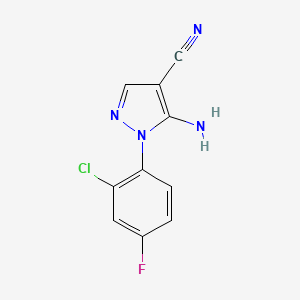
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)
